molecular formula C14H13NO4 B6341426 5-(2,5-DIMETHOXYPHENYL)NICOTINIC ACID CAS No. 1047046-06-9

5-(2,5-DIMETHOXYPHENYL)NICOTINIC ACID

Cat. No.: B6341426
CAS No.: 1047046-06-9
M. Wt: 259.26 g/mol
InChI Key: XOCFACRHEXSOFX-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of a nicotinic acid moiety substituted with a 2,5-dimethoxyphenyl group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-Dimethoxyphenyl)nicotinic acid typically involves the reaction of 2,5-dimethoxybenzaldehyde with malonic acid in the presence of pyridine and piperidine, followed by cyclization and decarboxylation to yield the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of nicotinic acid derivatives, including this compound, often involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid . This method is favored due to its scalability and cost-effectiveness, although it generates nitrous oxide as a by-product, which poses environmental challenges.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dimethoxyphenyl)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include quinones, amines, alcohols, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals

Mechanism of Action

The mechanism of action of 5-(2,5-Dimethoxyphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. It acts by modulating enzyme activity, influencing redox reactions, and interacting with cellular receptors. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 5-(2,4-Dimethoxyphenyl)nicotinic acid
  • 2-[(2,5-Dimethoxyphenyl)thio]nicotinic acid
  • 5-(2,5-Dimethoxyphenyl)nicotinamide

Uniqueness

5-(2,5-Dimethoxyphenyl)nicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

IUPAC Name

5-(2,5-dimethoxyphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-18-11-3-4-13(19-2)12(6-11)9-5-10(14(16)17)8-15-7-9/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOCFACRHEXSOFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CC(=CN=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20672965
Record name 5-(2,5-Dimethoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1047046-06-9
Record name 5-(2,5-Dimethoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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